Glycyl-L-alanine Glycyl-L-alanine Gly-Ala is a dipeptide formed from glycine and L-alanine residues. It has a role as a metabolite.
Brand Name: Vulcanchem
CAS No.: 3695-73-6
VCID: VC2330184
InChI: InChI=1S/C5H10N2O3/c1-3(5(9)10)7-4(8)2-6/h3H,2,6H2,1H3,(H,7,8)(H,9,10)/t3-/m0/s1
SMILES: CC(C(=O)O)NC(=O)CN
Molecular Formula: C5H10N2O3
Molecular Weight: 146.14 g/mol

Glycyl-L-alanine

CAS No.: 3695-73-6

Cat. No.: VC2330184

Molecular Formula: C5H10N2O3

Molecular Weight: 146.14 g/mol

* For research use only. Not for human or veterinary use.

Glycyl-L-alanine - 3695-73-6

Specification

CAS No. 3695-73-6
Molecular Formula C5H10N2O3
Molecular Weight 146.14 g/mol
IUPAC Name (2S)-2-[(2-aminoacetyl)amino]propanoic acid
Standard InChI InChI=1S/C5H10N2O3/c1-3(5(9)10)7-4(8)2-6/h3H,2,6H2,1H3,(H,7,8)(H,9,10)/t3-/m0/s1
Standard InChI Key VPZXBVLAVMBEQI-VKHMYHEASA-N
Isomeric SMILES C[C@@H](C(=O)O)NC(=O)CN
SMILES CC(C(=O)O)NC(=O)CN
Canonical SMILES CC(C(=O)O)NC(=O)CN

Introduction

Chemical Identity and Structural Composition

Glycyl-L-alanine (CAS Number: 3695-73-6) is a dipeptide formed by the condensation of glycine and L-alanine amino acids. The molecule has a chemical formula of C5H10N2O3 and a molecular weight of 146.14 g/mol . Its structure features glycine, the simplest amino acid, linked to L-alanine through a peptide bond . The IUPAC name for this compound is (2S)-2-[(2-aminoacetyl)amino]propanoic acid .

The compound possesses several synonyms in scientific literature, including:

  • Gly-Ala

  • Glycyl-(S)-alanine

  • H-Gly-Ala-OH

  • N-glycylalanine

  • Glycine-alanine dipeptide

Structural Representation

The molecular structure of glycyl-L-alanine contains an amino group from glycine, a peptide bond, and a carboxyl group from L-alanine. This arrangement creates a compound with both basic and acidic functional groups, contributing to its zwitterionic nature in solution .

Structural ParameterValue
Molecular FormulaC5H10N2O3
Molecular Weight146.14 g/mol
InChIInChI=1S/C5H10N2O3/c1-3(5(9)10)7-4(8)2-6/h3H,2,6H2,1H3,(H,7,8)(H,9,10)/t3-/m0/s1
InChI KeyVPZXBVLAVMBEQI-VKHMYHEASA-N
SMILESO=C(O)C(NC(=O)CN)C

Physical and Chemical Properties

Glycyl-L-alanine exhibits distinctive physical and chemical properties that influence its behavior in various environments and applications.

Physical Appearance and Basic Properties

Glycyl-L-alanine appears as a white to off-white crystalline powder . Its physical state at room temperature is solid, with specific physical characteristics outlined in the table below:

PropertyValue
AppearanceWhite to off-white crystalline powder
Melting Point~230°C (decomposition)
Boiling Point417.4±30.0°C (Predicted)
Density1.1562-1.1584 g/cm³ (at 25°C)
Optical Activity[α]20/D 50±2°, c = 8% in H₂O
pKa3.15 (at 25°C)
Water Solubility698.6 g/L (at 24.99°C)

Crystal Structure and Polymorphism

Glycyl-L-alanine forms crystals with interesting structural characteristics that have been investigated for various applications, particularly in the field of non-linear optics.

Crystal Morphology

The unit cell of crystalline glycyl-L-alanine contains four molecules. The crystal lattice is composed of columns of molecules in which both the amine hydrogen and the amide group participate in hydrogen bonding . The crystal structure has been elucidated using two-dimensional methods, revealing important details about molecular arrangement and intermolecular interactions .

Glycyl-L-alanine can form various salts, including hydrochloride, hydrobromide, and hydroiodide, with unique crystal structures. For example, glycyl-L-alanine hydrochloride crystallizes with water molecules in the unit cell, as confirmed by analytical methods .

Polymorphism and NLO Properties

Different polymorphs of glycyl-L-alanine salts have been reported, with variations in crystal packing and physical properties. A polymorph of glycyl-L-alanine hydroiodide monohydrate (Gly-L-Ala.HI.H₂O) has been synthesized and characterized for its non-linear optical properties . This polymorph crystallizes in the space group P21, making it a pyroelectric, piezoelectric, and non-linear optical material .

Second harmonic generation (SHG) efficiency has been estimated to be approximately 18% that of potassium dihydrogen phosphate (KDP), indicating potential applications in non-linear optical devices . The thermal stability of these crystals has been studied using thermogravimetric and differential thermal analysis techniques .

Solubility and Thermal Behavior

Solubility Characteristics

The solubility of glycyl-L-alanine in water and various solvents has been extensively studied. At 298.15K, its solubility in pure water is approximately 4.78 mol/kg of water . The solubility behavior in salt solutions varies:

  • In NaCl and Na₂SO₄ solutions: Shows minor or no salting-in effect at low salt concentrations and moderate salting-out effect at higher salt concentrations

  • In (NH₄)₂SO₄ solutions: Maintains almost constant solubility

The solubility of glycyl-L-alanine differs significantly from its isomer L-alanyl-glycine, despite their similar chemical compositions. This difference is attributed to the considerable variation in their melting enthalpies .

Thermal Properties and Stability

The thermal behavior of glycyl-L-alanine has been investigated using various techniques including fast scanning calorimetry (FSC) and thermogravimetric analysis. FSC has been employed to directly measure melting properties that are typically difficult to obtain due to decomposition during conventional calorimetric analysis .

Thermal analysis indicates that glycyl-L-alanine has an exothermic peak at approximately 235°C, which corresponds to its melting point . The compound begins thermal degradation at temperatures above this point. Interestingly, the thermal properties of glycyl-L-alanine differ from those of cyclo(glycyl-L-alanine), providing insights into the relationship between molecular structure and thermal stability .

Applications in Research and Industry

Glycyl-L-alanine serves various purposes in scientific research and has potential industrial applications.

Peptide Chemistry and Synthesis

As a simple dipeptide, glycyl-L-alanine is frequently used as a model compound in peptide chemistry and biochemistry. It serves as a building block in peptide synthesis and is valuable for studying peptide bond formation and characteristics . The compound is particularly useful in solution-phase peptide synthesis .

Non-Linear Optical Applications

The crystal structures of glycyl-L-alanine and its salts exhibit promising non-linear optical properties. These materials can play a pivotal role in second harmonic generation, laser technology, optoelectronics, optical communications, optical data storage, and optical signal processing . The high optical non-linearity of these organic molecular crystals gives them advantages over inorganic analogues in potential applications like electro-optic modulations and frequency doubling of lasers .

Biochemical Research

Glycyl-L-alanine has been utilized in various biochemical studies, including:

  • Investigations of protein synthesis mechanisms

  • Studies of enzymatic activity

  • Research on nutritional supplements

  • Examination of metabolic pathways

Biological Effects and Significance

Physiological Effects

Research has demonstrated various physiological effects of glycyl-L-alanine. One notable study investigated its impact on sodium and water absorption in the human jejunum. When present in the intestinal lumen, glycyl-L-alanine significantly stimulates sodium and water absorption. Interestingly, the molar ratio for net absorption of this dipeptide and sodium is approximately 1:2, differing from the 1:1 ratio observed with free amino acids .

Cellular Effects and Metabolic Interactions

Growth of Escherichia coli in the presence of alanine and glycyl-L-leucine has been shown to induce alterations in the properties of lysyl-tRNA synthetase. Kinetic studies comparing thermal and urea inactivation effects on different lysyl-tRNA synthetase preparations indicate that these compounds can influence the enzyme's characteristics, potentially affecting protein synthesis pathways .

Recent Advances in Glycyl-L-Alanine Research

Recent investigations have expanded our understanding of glycyl-L-alanine's properties and potential applications. These studies have focused on the compound's solvation behavior in various aqueous-organic mixtures .

Researchers have measured the enthalpies of glycyl-L-alanine dissolution in aqueous solutions containing different organic solvents, including ethanol, 1-propanol, 2-propanol, acetonitrile, 1,4-dioxane, acetone, and dimethyl sulfoxide. By combining these values with standard enthalpies of glycyl-L-alanine sublimation, corresponding enthalpies of solvation have been determined .

Additionally, researchers have derived the enthalpic coefficients of pairwise interactions between glycyl-L-alanine and organic solvent molecules, as well as transfer enthalpies from water to mixtures with these solvents. The modified Kamlet-Taft equation has been applied to quantify how various physicochemical properties of organic solvents (including polarity/polarizability, cohesion energy density, basicity, and acidity) contribute to the energy of intermolecular interactions involving glycyl-L-alanine .

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